molecular formula C16H39N4Ta-3 B068984 (tert-Butylimino)tris(diethylamino)tantalum CAS No. 169896-41-7

(tert-Butylimino)tris(diethylamino)tantalum

Cat. No. B068984
M. Wt: 468.46 g/mol
InChI Key: OAUVVCYTHMBYBP-UHFFFAOYSA-N
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Description

(tert-Butylimino)tris(diethylamino)tantalum is a chemical compound used primarily in thin film deposition processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). It's known for its applications in semiconductor fabrication, particularly in the formation of tantalum-based films.

Synthesis Analysis

This compound is utilized in the synthesis of tantalum nitride (TaN) films via ALD and CVD. Zhao et al. (2005) studied its reaction with atomic hydrogen on SiO2 and organosilicate glass substrates, leading to stoichiometric TaN formation (Zhao, Magtoto, & Kelber, 2005). Burton et al. (2008) demonstrated that it could be used with hydrazine or ammonia to yield TaNx films with significant density and growth rates (Burton, Lavoie, & George, 2008).

Molecular Structure Analysis

The molecular structure of this compound plays a critical role in its effectiveness as a precursor for film deposition. Its structure allows for efficient and controlled deposition of thin films with desired properties.

Chemical Reactions and Properties

Kim et al. (2010) explored the gas phase and surface reaction mechanism of this compound in the atomic layer deposition of TaCxNy films, highlighting its role in forming Ta–C and Ta–N bonds (Kim, Song, & Rhee, 2010). Hossbach et al. (2009) reported on its use for depositing tantalum carbonitride thin films, emphasizing its ability to produce films with high density and low resistivity (Hossbach et al., 2009).

Scientific Research Applications

  • Chemical Vapor Deposition of Tantalum Nitride : Zhao, Magtoto, and Kelber (2005) investigated the reaction of (tert-Butylimino)tris(diethylamino)tantalum with atomic hydrogen, demonstrating its potential for low-temperature atomic layer deposition (ALD) processes to form ultraconformal TaNx or Ru/TaNx barriers (Zhao, Magtoto, & Kelber, 2005).

  • Vapor Pressures Measurement : Morávek et al. (2014) measured the vapor pressures of (tert-Butylimino)tris(ethylmethylamino)tantalum, providing essential data for its use in vapor deposition processes (Morávek, Pangrác, Fulem, Hulicius, & Růžička, 2014).

  • Tantalum Nitride ALD using Hydrazine or Ammonia : Burton, Lavoie, and George (2008) explored the use of (tert-butylimido)tris(diethylamido) tantalum in ALD with hydrazine or ammonia, finding significant differences in film properties based on the reactant used (Burton, Lavoie, & George, 2008).

  • Properties of Plasma-Enhanced ALD-Grown Tantalum Carbonitride Films : Hossbach et al. (2009) reported the deposition of tantalum carbonitride thin films using (tert-butylimido)tris(diethylamido)tantalum, highlighting their potential as copper diffusion barriers and their compatibility with carbon nanotubes (Hossbach, Teichert, Thomas, Wilde, Wojcik, Schmidt, Adolphi, Bertram, Mühle, Albert, Menzel, Hintze, & Bartha, 2009).

  • Preparation of TaN Thin Film by H2 Plasma Assisted ALD : Kim et al. (2006) studied the effects of plasma conditions on the properties of tantalum nitride films prepared using (tert-butylimino)tris-ethylmethylamino tantalum, such as resistivity and surface roughness (Kim, Kim, Woo, Kim, & Shin, 2006).

  • Chemical Reaction Mechanism in TaCₓNᵧ Films ALD : Kim, Song, and Rhee (2010) investigated the gas phase and surface reaction mechanism of (tert-butylimido)tris(diethylamido)tantalum in the ALD of TaCₓNᵧ films, contributing to the understanding of the deposition behavior and film composition (Kim, Song, & Rhee, 2010).

Safety And Hazards

This compound is sensitive to air and moisture . It releases flammable gas when in contact with water and can cause severe skin burns and eye damage .

properties

IUPAC Name

tert-butyliminotantalum;diethylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.3C4H10N.Ta/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUVVCYTHMBYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H39N4Ta-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tantalum tris(diethylamido)-tert-butylimide

CAS RN

169896-41-7
Record name Tantalum, tris(N-ethylethanaminato)[2-methyl-2-propanaminato(2-)]-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name t-Butylimino tris (diethylamino) tantalum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
X Zhao, NP Magtoto, JA Kelber - Thin Solid Films, 2005 - Elsevier
X-ray photoelectron spectroscopy (XPS) has been used to study the reaction of tert-butylimino tris(diethylamino) tantalum (TBTDET) with atomic hydrogen on SiO 2 and organosilicate …
Number of citations: 40 www.sciencedirect.com
김등관, 김도형 - 한국공업화학회연구논문초록집, 2004 - papersearch.net
P-826 : Preparation of TaN thin film By Plasma Assisted Atomic Layer Deposition using Tert-butylimino-tris- diethylamino tantalum < 논문상세 < 페이퍼서치 글로버메뉴 바로가기 본문 바로가기 하단메뉴 …
Number of citations: 0 papersearch.net
N Li, DN Ruzic, RA Powell - Journal of Vacuum Science & Technology …, 2004 - pubs.aip.org
Physical vapor deposition (PVD) using ionized metal plasmas (ionized PVD or IPVD) is widely used to deposit conducting diffusion barriers and liners such as Ta and TaN for use in ultra…
Number of citations: 8 pubs.aip.org
N Li - 2004 - search.proquest.com
To address future ULSI barrier/liner deposition needs, we have investigated a hybrid approach to film deposition, referred to as chemically enhanced physical vapor deposition (CEPVD)…
Number of citations: 4 search.proquest.com
P Ma, J Lu, J Aubuchon, TJ Gung, M Chang - ECS Transactions, 2010 - iopscience.iop.org
… deposited TaN films using the Ta precursor tert-butylimino-tris-diethylamino tantalum (TBTDET) with a remote NH3 plasma source. The resistivity was reported to improve from 3000 µΩ-…
Number of citations: 5 iopscience.iop.org
BY Kim, KJ Lee, SO Chung, SG Kim… - Japanese Journal of …, 2016 - iopscience.iop.org
We report, for the first time, the resistive switching properties of Si-doped Ta 2 O 5 grown by atomic layer deposition (ALD). The reduced switching current, improved on/off current ratio, …
Number of citations: 11 iopscience.iop.org
E Eisenbraun - Microelectronic engineering, 2012 - Elsevier
As allowable layer thicknesses shrink to the nanometer scale, metallization is facing fundamental limitations in the ability to extend conventional copper metallization schemes. The use …
Number of citations: 11 www.sciencedirect.com
T Chakraborty, ET Eisenbraun - … of Vacuum Science & Technology A, 2012 - pubs.aip.org
Plasma enhanced atomic layer deposition (PEALD)-grown mixed phase RuTaN films has been studied as a direct plate material for Cu electroplating within interconnects. It was seen …
Number of citations: 13 pubs.aip.org
F Greer, ME Hoenk, BC Jacquot, TJ Jones… - ECS …, 2011 - iopscience.iop.org
Future UV, X-ray, and sub-millimeter telescopes and spectrometers have the potential to revolutionize our understanding of the formation and habitability of the modern universe.[1-4] …
Number of citations: 5 iopscience.iop.org
T Chakraborty, D Greenslit… - Journal of Vacuum Science …, 2011 - pubs.aip.org
A study has been carried out to understand the mechanism that enables plasma enhanced atomic layer deposition (PEALD)-grown RuTaN barriers to support direct (seedless) copper …
Number of citations: 5 pubs.aip.org

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